PEG3 Chain Length Delivers Superior PROTAC Degradation Activity Compared to PEG2 and PEG4 Linkers
In a systematic linker-length study of decoy oligonucleotide-based PROTACs targeting the estrogen receptor α (ERα), the PEG3 linker variant (LCL-ER(dec)) exhibited the highest protein degradation activity, while the PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) variants showed markedly lower degradation despite possessing comparable target binding affinity (IC₅₀ = 30–50 nM for all three) [1]. This demonstrates that the three-unit ethylene glycol spacer in Bromo-PEG3-THP provides an optimal spatial geometry for productive ternary complex formation.
| Evidence Dimension | PROTAC-mediated ERα degradation activity (Western blotting, MCF-7 cells) |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)): highest degradation activity among the tested series |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4): both showed lower degradation activity; all three had ERα binding IC₅₀ = 30–50 nM |
| Quantified Difference | PEG3 > PEG4 ≈ PEG2 in degradation potency; binding affinity was indistinguishable across linker lengths |
| Conditions | MCF-7 breast cancer cells; ERα protein levels assessed by Western blotting; binding by fluorescence polarization |
Why This Matters
A procurement decision based solely on in-class PEG linker availability risks selecting a PEG2 or PEG4 variant that may bind the target but fail to induce efficient degradation, wasting synthesis effort and assay resources.
- [1] MEDCHEM NEWS, Vol. 33, No. 2, pp. 24–52, 2023. 'Decoy nucleic acid-type PROTAC molecular design and linker length optimization for ERα degradation.' View Source
